XL888

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

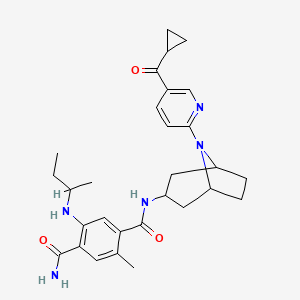

C29H37N5O3 |

|---|---|

Poids moléculaire |

503.6 g/mol |

Nom IUPAC |

2-(butan-2-ylamino)-4-N-[8-[5-(cyclopropanecarbonyl)pyridin-2-yl]-8-azabicyclo[3.2.1]octan-3-yl]-5-methylbenzene-1,4-dicarboxamide |

InChI |

InChI=1S/C29H37N5O3/c1-4-17(3)32-25-14-23(16(2)11-24(25)28(30)36)29(37)33-20-12-21-8-9-22(13-20)34(21)26-10-7-19(15-31-26)27(35)18-5-6-18/h7,10-11,14-15,17-18,20-22,32H,4-6,8-9,12-13H2,1-3H3,(H2,30,36)(H,33,37) |

Clé InChI |

LHGWWAFKVCIILM-UHFFFAOYSA-N |

SMILES canonique |

CCC(C)NC1=C(C=C(C(=C1)C(=O)NC2CC3CCC(C2)N3C4=NC=C(C=C4)C(=O)C5CC5)C)C(=O)N |

Origine du produit |

United States |

Foundational & Exploratory

The Core Mechanism of XL888 in Overcoming Resistance in BRAF-Mutant Melanoma: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BRAF inhibitors have revolutionized the treatment of BRAF-mutant melanoma, yet the emergence of resistance remains a significant clinical challenge. The heat shock protein 90 (HSP90) inhibitor, XL888, has demonstrated considerable promise in overcoming this resistance. This technical guide provides a comprehensive overview of the mechanism of action of this compound in BRAF-mutant melanoma, detailing its molecular targets, impact on key signaling pathways, and the preclinical and clinical evidence supporting its efficacy. This document is intended to serve as a resource for researchers and drug development professionals working to advance melanoma therapeutics.

Introduction: The Challenge of BRAF Inhibitor Resistance

Activating mutations in the BRAF gene, most commonly the V600E substitution, are present in approximately 50% of cutaneous melanomas and drive constitutive activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway (RAS-RAF-MEK-ERK), leading to uncontrolled cell proliferation and survival.[1] While BRAF inhibitors like vemurafenib (B611658) and dabrafenib (B601069) have shown high initial response rates, the majority of patients develop acquired resistance, often within a year.[2]

Resistance mechanisms are diverse and frequently involve the reactivation of the MAPK pathway or the activation of alternative survival pathways, such as the PI3K/AKT/mTOR pathway.[3][4] Many of the key proteins implicated in these resistance mechanisms are client proteins of Heat Shock Protein 90 (HSP90), a molecular chaperone responsible for the conformational stability and function of a wide array of signaling molecules.[3][4] This dependency on HSP90 presents a therapeutic vulnerability that can be exploited by HSP90 inhibitors.

This compound: A Potent HSP90 Inhibitor

This compound is an orally bioavailable small molecule that acts as a potent inhibitor of HSP90.[5] By binding to the ATP-binding pocket in the N-terminus of HSP90, this compound disrupts its chaperone function.[2] This leads to the misfolding, ubiquitination, and subsequent proteasomal degradation of HSP90 client proteins.[2] This multi-targeted approach allows this compound to simultaneously disrupt multiple oncogenic signaling pathways, making it an attractive strategy to overcome the complex and heterogeneous nature of BRAF inhibitor resistance.

Core Mechanism of Action: Disruption of Key Signaling Pathways

The primary mechanism by which this compound exerts its anti-tumor effects in BRAF-mutant melanoma is through the degradation of a broad spectrum of HSP90 client proteins. This leads to the simultaneous inhibition of the two major survival pathways implicated in BRAF inhibitor resistance: the MAPK and PI3K/AKT pathways.

Inhibition of the MAPK Pathway

Reactivation of the MAPK pathway is a common mechanism of resistance to BRAF inhibitors. This can occur through various mechanisms, including the upregulation of other RAF isoforms like CRAF (RAF-1) and ARAF, or through mutations in NRAS.[4] this compound effectively counteracts this by targeting key components of the MAPK cascade.

-

Degradation of RAF Kinases: CRAF and ARAF are critical HSP90 client proteins.[4][6] Treatment with this compound leads to their degradation, thereby preventing the reactivation of MEK/ERK signaling that can be driven by these kinases in the presence of BRAF inhibitors.[3][4]

-

Suppression of Paradoxical MAPK Activation: In non-mutant BRAF cells, BRAF inhibitors can paradoxically activate the MAPK pathway by promoting the dimerization of RAF isoforms. This compound has been shown to suppress this paradoxical activation by degrading CRAF.[3]

Inhibition of the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is another crucial survival pathway that is often activated in melanoma to bypass dependence on the MAPK pathway. Several key components of this pathway are HSP90 client proteins.

-

Degradation of Receptor Tyrosine Kinases (RTKs): Upregulation of RTKs such as PDGFRβ and IGF1R is a known mechanism of resistance to BRAF inhibitors, leading to the activation of the PI3K/AKT pathway.[3][4] this compound induces the degradation of these RTKs, thereby blocking this upstream activation signal.[3][4]

-

Degradation of AKT: The serine/threonine kinase AKT is a central node in this pathway and is itself an HSP90 client protein.[4][6] this compound treatment leads to the degradation of AKT, directly inhibiting downstream signaling.[4][6]

The simultaneous inhibition of both the MAPK and PI3K/AKT pathways by this compound is a key aspect of its efficacy in overcoming BRAF inhibitor resistance.

Induction of Apoptosis

Beyond inhibiting pro-survival signaling, this compound actively promotes apoptosis in melanoma cells. This is achieved through the modulation of key apoptotic regulators:

-

Upregulation of BIM: BIM is a pro-apoptotic BH3-only protein that is often suppressed in resistant melanoma cells. This compound treatment leads to an increase in BIM expression.[4]

-

Downregulation of Mcl-1: Mcl-1 is an anti-apoptotic protein that is frequently overexpressed in melanoma and contributes to therapeutic resistance. This compound treatment results in the downregulation of Mcl-1.[4]

The dual effect of increasing pro-apoptotic BIM and decreasing anti-apoptotic Mcl-1 shifts the balance towards apoptosis, leading to the death of resistant melanoma cells.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound in BRAF-mutant melanoma.

Preclinical In Vitro Efficacy of this compound

| Cell Line | BRAF Status | Treatment | Effect | Concentration | Reference |

| M229R | V600E (Vemurafenib-resistant) | This compound | Significant tumor regression | 100 mg/kg (in vivo) | [4] |

| NRAS-mutant melanoma cell lines | WT | Vemurafenib + this compound | Suppression of p-ERK | 300 nM | [3] |

| NRAS-mutant melanoma cell lines | WT | This compound | Inhibition of p-ERK | >100 nM | [3] |

| Vemurafenib-resistant melanoma lines | V600E | This compound | Degradation of IGF1R, PDGFRβ, ARAF, CRAF, Cyclin D1; Inhibition of p-AKT, p-ERK, p-S6 | 300 nM | [4] |

| RPMI7951 | V600E | This compound | Time-dependent downregulation of p-AKT | <8 hours | [4] |

Clinical Efficacy of this compound in Combination with Vemurafenib (NCT01657591)

| Parameter | Value | 95% Confidence Interval | Reference |

| Objective Response Rate (ORR) | 75% (15/20 evaluable patients) | 51% - 91% | [7] |

| Complete Response (CR) | 15% (3/20) | - | [7] |

| Partial Response (PR) | 60% (12/20) | - | [7] |

| Median Progression-Free Survival (PFS) | 9.2 months | 3.8 months - Not Reached | [7] |

| Median Overall Survival (OS) | 34.6 months | 6.2 months - Not Reached | [7] |

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.

Cell Viability (MTT) Assay

Protocol:

-

Cell Seeding: Seed BRAF-mutant melanoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated wells as controls.

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

-

MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. IC50 values (the concentration of drug that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis

Protocol:

-

Cell Lysis: Treat melanoma cells with this compound at the desired concentrations and time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-ERK, total ERK, p-AKT, total AKT, CRAF, BIM, Mcl-1, and a loading control like GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometry analysis can be performed using imaging software to quantify the relative protein expression levels.

Apoptosis Assay (Annexin V Staining)

Protocol:

-

Cell Treatment: Treat melanoma cells with this compound at the desired concentrations and time points.

-

Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Accutase.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium (B1200493) iodide (PI).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Data Analysis:

-

Annexin V-negative/PI-negative cells are considered viable.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Conclusion and Future Directions

This compound represents a promising therapeutic strategy for BRAF-mutant melanoma, particularly in the context of acquired resistance to BRAF inhibitors. Its ability to degrade a wide range of HSP90 client proteins allows for the simultaneous inhibition of the MAPK and PI3K/AKT pathways, two critical drivers of melanoma cell survival and proliferation. Furthermore, this compound's capacity to induce apoptosis by modulating BIM and Mcl-1 levels provides an additional layer of anti-tumor activity.

The clinical data from the combination of this compound with vemurafenib are encouraging, demonstrating a high objective response rate and prolonged survival in patients with advanced BRAF-mutant melanoma.[7] Future research should focus on further elucidating the complex interplay of HSP90 client proteins in different resistance contexts and exploring the potential of this compound in combination with other targeted therapies and immunotherapies. Identifying predictive biomarkers of response to this compound will also be crucial for patient stratification and optimizing its clinical application. The in-depth understanding of this compound's mechanism of action provided in this guide serves as a foundation for these future endeavors in the ongoing effort to improve outcomes for patients with melanoma.

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. This compound limits vemurafenib-induced proliferative skin events by suppressing paradoxical MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The heat shock protein-90 inhibitor this compound overcomes BRAF inhibitor resistance mediated through diverse mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. Inhibition of Wee1, AKT and CDK4 underlies the efficacy of the HSP90 inhibitor this compound in an in vivo model of NRAS mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Combined BRAF and HSP90 inhibition in patients with unresectable BRAF V600E mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]

Downstream Targets of XL888: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

XL888 is a potent, orally bioavailable, small-molecule inhibitor of Heat Shock Protein 90 (HSP90).[1] As a molecular chaperone, HSP90 is crucial for the stability and function of a multitude of client proteins, many of which are integral to oncogenic signaling pathways that drive tumor proliferation, survival, and metastasis.[2] this compound competitively binds to the ATP-binding pocket of HSP90, disrupting its chaperone function and leading to the ubiquitination and subsequent proteasomal degradation of its client proteins.[1] This targeted degradation of oncoproteins results in the simultaneous inhibition of multiple critical signaling cascades, including the MAPK and PI3K/AKT/mTOR pathways. This technical guide provides an in-depth overview of the downstream targets of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the affected signaling pathways.

Mechanism of Action

This compound's primary molecular target is HSP90, a chaperone protein that is often overexpressed in cancer cells and is essential for the proper folding and stability of numerous proteins involved in signal transduction. By inhibiting the ATPase activity of HSP90, this compound prevents the proper functioning of the chaperone, leading to the misfolding and degradation of its client proteins.[3] This action effectively shuts down multiple signaling pathways that are critical for cancer cell survival and proliferation.

Quantitative Data: In Vitro Efficacy of this compound

The following tables summarize the in vitro potency of this compound across various cancer cell lines and its inhibitory activity against HSP90 isoforms.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| NCI-N87 | Gastric Carcinoma | 21.8 |

| BT-474 | Breast Cancer | 0.1 |

| MDA-MB-453 | Breast Cancer | 16.0 |

| MKN45 | Gastric Carcinoma | 45.5 |

| Colo-205 | Colorectal Cancer | 11.6 |

| SK-MEL-28 | Melanoma | 0.3 |

| HN5 | Head and Neck Cancer | 5.5 |

| NCI-H1975 | Lung Cancer | 0.7 |

| MCF7 | Breast Cancer | 4.1 |

| A549 | Lung Cancer | 4.3 |

| SH-SY5Y | Neuroblastoma | 100 - 1.56 (range) |

Data compiled from multiple sources.[4][5]

Table 2: Inhibitory Activity of this compound against HSP90 Isoforms

| Isoform | IC50 (nM) |

| HSP90α | 22 |

| HSP90β | 44 |

Data from in vitro assays.[6][7]

Downstream Signaling Pathways and Targets

This compound's inhibition of HSP90 leads to the degradation of a wide array of client proteins, thereby impacting several key signaling pathways implicated in cancer.

Key Downstream Target Proteins

The following proteins have been identified as downstream targets of this compound, subject to degradation following HSP90 inhibition:

-

Receptor Tyrosine Kinases (RTKs): IGF1R, PDGFRβ, Her-2, Met[1][6]

-

Cell Cycle Regulators: Cyclin D1, CDK4, Wee1, CHK1, RB, cdc2[6][8]

-

Apoptosis Regulators: Mcl-1[6]

-

Other Kinases: COT[6]

Visualized Signaling Pathways

The following diagrams illustrate the signaling pathways affected by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the downstream effects of this compound.

Western Blot Analysis for Client Protein Degradation

This protocol is used to detect and quantify the levels of specific HSP90 client proteins in cells treated with this compound.

Materials:

-

Cancer cell lines of interest

-

This compound (dissolved in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins (e.g., AKT, CRAF, CDK4, HSP70) and a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells and allow them to reach 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 0-300 nM) for desired time points (e.g., 8, 24, 48 hours). Include a vehicle control (DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or similar assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane, apply the ECL substrate, and visualize the protein bands using an imaging system. Densitometry can be used to quantify changes in protein levels relative to the loading control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis by this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cancer cells with the desired concentrations of this compound for a specified time (e.g., 72 or 144 hours).

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Murine Xenograft Model for In Vivo Efficacy

This protocol outlines a general procedure for evaluating the anti-tumor activity of this compound in a mouse xenograft model.

Materials:

-

Immunodeficient mice (e.g., SCID or nude mice)

-

Human cancer cell line for implantation

-

This compound formulation for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of the immunodeficient mice.

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound (e.g., 100 mg/kg) or vehicle control to the respective groups via oral gavage, typically on a schedule such as three times per week.[6]

-

Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Tumors can be weighed and processed for further analysis, such as Western blotting or immunohistochemistry to confirm target engagement (e.g., increased HSP70 expression).[5][6]

References

- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 2. benchchem.com [benchchem.com]

- 3. Balance Between Folding and Degradation for Hsp90-Dependent Client Proteins: A Key Role for CHIP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 7. The Hsp90 molecular chaperone governs client proteins by targeting intrinsically disordered regions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

XL888: A Deep Dive into its Binding Affinity and Kinetics with HSP90

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and kinetics of XL888, a potent inhibitor of Heat Shock Protein 90 (HSP90). This compound is an orally bioavailable, ATP-competitive, small-molecule inhibitor that has demonstrated significant anti-proliferative and pro-apoptotic activities in a variety of cancer models.[1][2] This document summarizes key quantitative data, details the experimental methodologies used to determine these parameters, and visualizes the relevant biological pathways and experimental workflows.

Quantitative Analysis of this compound-HSP90 Interaction

The interaction between this compound and HSP90 has been characterized using various biochemical and biophysical assays. The following tables summarize the key quantitative data, providing a comparative overview of its binding affinity and inhibitory potency.

| Parameter | HSP90 Isoform/Domain | Value | Assay Method | Reference |

| Kd | HSP90α (N-terminal Domain) | 0.072 ± 0.029 µM | Fluorescence-based Assay | [3] |

| Grp94 (full length) | 0.20 ± 0.04 µM | Fluorescence-based Assay | [3] | |

| Grp94 (N-terminal Domain) | 0.33 ± 0.07 µM | Fluorescence-based Assay | [3] | |

| Trap1 (N-terminal Domain) | 5.7 ± 1.2 µM | Fluorescence-based Assay | [3] | |

| ΔTm | HSP90α | 14.9 °C | Thermal Shift Assay | [3] |

| Grp94 | 8.6 °C | Thermal Shift Assay | [3] | |

| Trap1 | 3.6 °C | Thermal Shift Assay | [3] |

Table 1: Binding Affinity (Kd) and Thermal Shift (ΔTm) of this compound for HSP90 Isoforms. The dissociation constant (Kd) is a measure of binding affinity, with lower values indicating stronger binding. The change in melting temperature (ΔTm) upon ligand binding is an indicator of target engagement and stabilization.

| Cell Line | Cancer Type | IC50 (nM) | Assay Method | Reference |

| NCI-N87 | Gastric Carcinoma | 21.8 | Not Specified | [4] |

| BT-474 | Breast Cancer | 0.1 | Not Specified | [4] |

| MDA-MB-453 | Breast Cancer | 16.0 | Not Specified | [4] |

| MKN45 | Gastric Carcinoma | 45.5 | Not Specified | [4] |

| Colo-205 | Colorectal Cancer | 11.6 | Not Specified | [4] |

| SK-MEL-28 | Melanoma | 0.3 | Not Specified | [4] |

| HN5 | Head and Neck Cancer | 5.5 | Not Specified | [4] |

| NCI-H1975 | Non-Small Cell Lung Cancer | 0.7 | Not Specified | [4] |

| MCF7 | Breast Cancer | 4.1 | Not Specified | [4] |

| A549 | Non-Small Cell Lung Cancer | 4.3 | Not Specified | [4] |

| SH-SY5Y (24h) | Neuroblastoma | 17.61 | MTT Assay | [5] |

| SH-SY5Y (48h) | Neuroblastoma | 9.76 | MTT Assay | [5] |

| PCAP-1 | Prostate Cancer | 45 | MTT Assay | [6] |

| PCAP-5 | Prostate Cancer | 40 | MTT Assay | [6] |

Table 2: Inhibitory Concentration (IC50) of this compound in Various Cancer Cell Lines. The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of a biological process, in this case, cell proliferation.

HSP90 Signaling and Mechanism of this compound Action

HSP90 is a molecular chaperone that plays a crucial role in the conformational maturation, stability, and function of a wide range of "client" proteins, many of which are key components of oncogenic signaling pathways.[7] By inhibiting the ATPase activity of HSP90, this compound disrupts the chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of these client proteins. This results in the simultaneous downregulation of multiple signaling pathways critical for tumor growth and survival.

Caption: Mechanism of this compound-mediated inhibition of the HSP90 chaperone cycle.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following section outlines the key experimental protocols used to characterize the binding affinity and cellular effects of this compound.

Fluorescence-Based Binding Assay

This assay directly measures the binding of this compound to HSP90 by leveraging the intrinsic fluorescence of this compound, which changes upon binding to the protein.[3]

Principle: The fluorescence emission spectrum of this compound shifts and its intensity changes upon binding to the N-terminal ATP-binding pocket of HSP90. By titrating a fixed concentration of HSP90 with increasing concentrations of this compound and measuring the change in fluorescence, a saturation binding curve can be generated to determine the dissociation constant (Kd).

Protocol:

-

Protein Preparation: Purified recombinant HSP90 isoforms (HSP90α, Grp94, Trap1) are prepared in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 50 mM KCl, 5 mM MgCl2).

-

Ligand Preparation: A stock solution of this compound in DMSO is serially diluted in the assay buffer to the desired concentrations.

-

Assay Procedure:

-

A fixed concentration of the HSP90 protein is incubated with varying concentrations of this compound in a microplate.

-

The mixture is allowed to equilibrate.

-

The fluorescence is measured using a microplate reader with excitation and emission wavelengths optimized for this compound (e.g., excitation at ~340 nm and emission at ~470 nm).[3]

-

-

Data Analysis: The change in fluorescence intensity is plotted against the this compound concentration. The data is then fitted to a one-site binding model to calculate the Kd.

Caption: Workflow for a fluorescence-based binding assay to determine this compound-HSP90 affinity.

Thermal Shift Assay (TSA)

TSA, also known as Differential Scanning Fluorimetry (DSF), is used to assess the thermal stability of a protein in the presence and absence of a ligand.[8] Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).

Principle: A fluorescent dye that binds to hydrophobic regions of a protein is used. As the protein unfolds with increasing temperature, more hydrophobic regions are exposed, causing an increase in fluorescence. The midpoint of this transition is the melting temperature (Tm). The change in Tm (ΔTm) in the presence of a ligand indicates binding and stabilization.

Protocol:

-

Reaction Mixture: A reaction mixture is prepared containing the purified HSP90 protein, the fluorescent dye (e.g., SYPRO Orange), and either this compound or a vehicle control (DMSO) in a suitable buffer.

-

Thermal Denaturation: The reaction mixture is heated in a real-time PCR instrument with a temperature gradient (e.g., from 25°C to 95°C).

-

Fluorescence Monitoring: The fluorescence intensity is measured at each temperature increment.

-

Data Analysis: The fluorescence intensity is plotted against temperature to generate a melting curve. The first derivative of this curve is used to determine the Tm. The ΔTm is calculated by subtracting the Tm of the protein with the vehicle control from the Tm of the protein with this compound.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.[6]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with serial dilutions of this compound or a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).[5]

-

MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for formazan crystal formation.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for a typical MTT cell viability assay.

Western Blotting for Client Protein Degradation

Western blotting is a technique used to detect specific proteins in a sample. In the context of HSP90 inhibition, it is used to demonstrate the degradation of HSP90 client proteins following treatment with this compound.[9][10]

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the client proteins of interest.

Protocol:

-

Cell Lysis: Cells treated with this compound or a vehicle control are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined to ensure equal loading.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to an HSP90 client protein (e.g., AKT, RAF, CDK4). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that allows for detection.

-

Detection: A chemiluminescent substrate is added to the membrane, and the resulting signal is captured, indicating the presence and relative abundance of the target protein.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify protein-protein interactions by using an antibody to pull down a specific protein (the "bait") and any proteins that are bound to it (the "prey").[11][12]

Principle: An antibody specific to HSP90 is used to capture HSP90 from a cell lysate, along with its interacting client proteins. The entire complex is then isolated, and the presence of specific client proteins is detected by Western blotting.

Protocol:

-

Cell Lysis: Cells are lysed under non-denaturing conditions to preserve protein-protein interactions.

-

Immunoprecipitation: The cell lysate is incubated with an anti-HSP90 antibody.

-

Immune Complex Capture: Protein A/G beads are added to bind to the antibody-HSP90-client protein complex.

-

Washing: The beads are washed to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads.

-

Analysis: The eluted proteins are analyzed by Western blotting using antibodies specific to the client proteins of interest.

Conclusion

This compound is a potent HSP90 inhibitor with nanomolar efficacy against various cancer cell lines and a strong binding affinity for multiple HSP90 isoforms. Its mechanism of action involves the disruption of the HSP90 chaperone machinery, leading to the degradation of a wide array of oncoproteins and the subsequent inhibition of critical cancer-promoting signaling pathways. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other HSP90 inhibitors, facilitating reproducible and robust research in the field of cancer drug development.

References

- 1. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-Content, High-Throughput Analysis of Cell Cycle Perturbations Induced by the HSP90 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. s3.amazonaws.com [s3.amazonaws.com]

- 4. Accurate Characterization of Binding Kinetics and Allosteric Mechanisms for the HSP90 Chaperone Inhibitors Using AI-Augmented Integrative Biophysical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular pathway of anticancer effect of next-generation HSP90 inhibitors XL-888 and Debio0932 in neuroblastoma cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Targeting HSP90 as a Novel Therapy for Cancer: Mechanistic Insights and Translational Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. criver.com [criver.com]

- 9. The heat shock protein-90 inhibitor this compound overcomes BRAF inhibitor resistance mediated through diverse mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]

An In-Depth Technical Guide to the Cellular Uptake and Distribution of XL888

For Researchers, Scientists, and Drug Development Professionals

Introduction

XL888 is a potent, orally bioavailable small-molecule inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone critical for the stability and function of numerous oncogenic client proteins.[1] By competitively binding to the ATP-binding pocket in the N-terminal domain of HSP90, this compound disrupts the chaperone's activity, leading to the proteasomal degradation of these client proteins. This disruption of the HSP90 chaperone cycle ultimately inhibits tumor cell proliferation and survival, making this compound a promising agent in cancer therapy.[1][2] Understanding the cellular pharmacokinetics of this compound, specifically its uptake into and distribution within cancer cells, is paramount for optimizing its therapeutic efficacy and overcoming potential resistance mechanisms. This technical guide provides a comprehensive overview of the cellular uptake and distribution of this compound, including quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Cellular Uptake and Intracellular Concentration of this compound

The precise mechanisms governing the entry of this compound into cancer cells have not been extensively elucidated in publicly available literature. However, based on the physicochemical properties of many small-molecule kinase inhibitors, it is hypothesized that this compound enters cells through a combination of passive diffusion and potentially carrier-mediated transport. The lipophilic nature of many such inhibitors facilitates their passage across the lipid bilayer of the cell membrane.

While specific quantitative data on the intracellular concentration and accumulation ratio of this compound in various cancer cell lines remains limited in published studies, it is understood that achieving a sufficient intracellular concentration is critical for its therapeutic effect. For instance, in SH-SY5Y neuroblastoma cells, this compound has demonstrated cytotoxic effects with IC50 values of 17.61 nM at 24 hours and 9.76 nM at 48 hours, indicating potent intracellular activity at nanomolar concentrations.[2]

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (hours) |

| NCI-N87 | Gastric Cancer | 21.8 | Not Specified |

| BT-474 | Breast Cancer | 0.1 | Not Specified |

| MDA-MB-453 | Breast Cancer | 16.0 | Not Specified |

| MKN45 | Gastric Cancer | 45.5 | Not Specified |

| Colo-205 | Colorectal Cancer | 11.6 | Not Specified |

| SK-MEL-28 | Melanoma | 0.3 | Not Specified |

| HN5 | Head and Neck Cancer | 5.5 | Not Specified |

| NCI-H1975 | Non-Small Cell Lung Cancer | 0.7 | Not Specified |

| MCF7 | Breast Cancer | 4.1 | Not Specified |

| A549 | Non-Small Cell Lung Cancer | 4.3 | Not Specified |

| SH-SY5Y | Neuroblastoma | 17.61 | 24 |

| SH-SY5Y | Neuroblastoma | 9.76 | 48 |

Data compiled from publicly available sources.[3][4]

Subcellular Distribution of this compound

As an inhibitor of HSP90, the subcellular distribution of this compound is expected to mirror the localization of its target. HSP90 isoforms are found in various cellular compartments, including the cytoplasm, nucleus, mitochondria, and endoplasmic reticulum, where they regulate the folding and stability of a diverse array of client proteins.[5]

While direct visualization of this compound's subcellular localization is not widely reported, its biological effects provide indirect evidence of its presence in these compartments. For example, this compound's ability to induce cell cycle arrest and apoptosis suggests its activity in the cytoplasm and nucleus, where it can impact key regulatory proteins.[4][6]

Experimental Protocols

Quantitative Analysis of Intracellular this compound Concentration by LC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of this compound within cultured cancer cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS), ice-cold

-

Trypsin-EDTA

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Acetonitrile with 0.1% formic acid (ACN/FA)

-

Internal standard (IS) structurally similar to this compound

-

LC-MS/MS system

Procedure:

-

Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with the desired concentrations of this compound for a specified time course. Include a vehicle-treated control.

-

Cell Harvesting and Washing: Aspirate the medium and wash the cells twice with ice-cold PBS to remove any extracellular drug.

-

Cell Lysis: Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells. Collect the cell lysate and keep it on ice.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation for LC-MS/MS:

-

To a known amount of protein lysate (e.g., 50 µg), add the internal standard.

-

Precipitate proteins by adding three volumes of ice-cold ACN/FA.

-

Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the sample in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method for this compound. The method should be optimized for the specific compound and instrument.

-

Data Analysis: Construct a standard curve using known concentrations of this compound. Quantify the amount of this compound in the samples by comparing their peak area ratios (this compound/IS) to the standard curve. Normalize the amount of this compound to the protein content to determine the intracellular concentration (e.g., in pmol/mg protein).

Subcellular Fractionation and this compound Distribution Analysis

This protocol describes the separation of cellular components to determine the distribution of this compound in the cytoplasm, nucleus, and mitochondria.

Materials:

-

Cell line of interest treated with this compound

-

Subcellular fractionation kit (commercial kits are recommended for reproducibility) or prepared buffers (see below)

-

Dounce homogenizer

-

Centrifuge and ultracentrifuge

-

LC-MS/MS system

Fractionation Buffers (Example):

-

Buffer A (Hypotonic Lysis Buffer): 10 mM HEPES (pH 7.9), 1.5 mM MgCl2, 10 mM KCl, 0.5 mM DTT, and protease inhibitors.

-

Buffer B (Cytoplasmic Extraction Buffer): Buffer A with 0.1% NP-40.

-

Buffer C (Nuclear Extraction Buffer): 20 mM HEPES (pH 7.9), 1.5 mM MgCl2, 420 mM NaCl, 0.2 mM EDTA, 25% Glycerol, 0.5 mM DTT, and protease inhibitors.

Procedure:

-

Cell Harvesting: Harvest this compound-treated cells and wash them with ice-cold PBS.

-

Cytoplasmic Fraction Isolation:

-

Resuspend the cell pellet in Buffer A and incubate on ice for 15 minutes.

-

Lyse the cells using a Dounce homogenizer with a loose-fitting pestle.

-

Centrifuge at low speed (e.g., 800 x g) for 10 minutes at 4°C to pellet the nuclei.

-

Collect the supernatant, which contains the cytoplasm and mitochondria.

-

-

Mitochondrial Fraction Isolation:

-

Centrifuge the supernatant from the previous step at a higher speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet the mitochondria.

-

The resulting supernatant is the cytoplasmic fraction.

-

-

Nuclear Fraction Isolation:

-

Wash the nuclear pellet from step 2 with Buffer A.

-

Resuspend the pellet in Buffer C and incubate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge at high speed (e.g., 16,000 x g) for 20 minutes at 4°C.

-

The supernatant contains the nuclear fraction.

-

-

Quantification of this compound: Quantify the amount of this compound in each fraction using the LC-MS/MS protocol described above.

Fluorescence Microscopy for Subcellular Localization (Hypothetical Protocol for a Fluorescent this compound Analog)

This protocol describes how a fluorescently labeled version of this compound could be used to visualize its subcellular distribution.

Materials:

-

Fluorescently labeled this compound analog

-

Cancer cell line of interest

-

Glass-bottom imaging dishes

-

Live-cell imaging medium

-

Hoechst 33342 (for nuclear staining)

-

MitoTracker Red CMXRos (for mitochondrial staining)

-

Confocal microscope equipped for live-cell imaging

Procedure:

-

Cell Seeding: Seed cells on glass-bottom imaging dishes and allow them to adhere.

-

Staining of Organelles: Incubate the cells with Hoechst 33342 and MitoTracker Red CMXRos according to the manufacturer's instructions to label the nuclei and mitochondria, respectively.

-

Drug Incubation: Replace the medium with live-cell imaging medium containing the fluorescently labeled this compound analog at the desired concentration.

-

Live-Cell Imaging: Immediately begin acquiring images using a confocal microscope. Use appropriate laser lines and emission filters for the fluorescent this compound analog, Hoechst 33342, and MitoTracker Red CMXRos.

-

Image Analysis: Analyze the acquired images to determine the colocalization of the fluorescent this compound analog with the nuclear and mitochondrial stains. This will provide a qualitative assessment of its subcellular distribution.

Signaling Pathways and Experimental Workflows

The cellular uptake and distribution of this compound are the initial steps that lead to the downstream inhibition of multiple oncogenic signaling pathways.

Caption: Cellular uptake and mechanism of action of this compound.

The diagram above illustrates the hypothesized cellular uptake of this compound via passive diffusion and/or active transport, leading to the inhibition of HSP90. This inhibition results in the degradation of oncogenic client proteins by the proteasome, ultimately suppressing cell proliferation and inducing apoptosis. Potential efflux mechanisms may reduce the intracellular concentration of this compound.

Caption: Experimental workflow for quantifying this compound uptake and distribution.

This workflow outlines the key steps for determining the total intracellular concentration and subcellular distribution of this compound in cancer cells, from cell treatment to final data analysis using LC-MS/MS.

Conclusion

The cellular uptake and subcellular distribution of this compound are critical determinants of its pharmacological activity. While direct quantitative data for this compound remains to be fully published, the methodologies outlined in this guide provide a robust framework for researchers to investigate these key parameters. By employing techniques such as LC-MS/MS for quantification, subcellular fractionation for localization, and potentially fluorescence microscopy for visualization, a comprehensive understanding of this compound's cellular pharmacokinetics can be achieved. This knowledge is essential for the continued development of this compound as a targeted cancer therapeutic and for designing strategies to enhance its efficacy and overcome resistance. Further research is warranted to specifically identify the transporters involved in this compound influx and efflux, which could open new avenues for combination therapies.

References

- 1. Intracellular Drug Concentrations and Transporters: Measurement, Modeling, and Implications for the Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular pathway of anticancer effect of next-generation HSP90 inhibitors XL-888 and Debio0932 in neuroblastoma cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vivo imaging of heat shock protein 90: Diagnostic tool and support for Hsp90-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High-Content, High-Throughput Analysis of Cell Cycle Perturbations Induced by the HSP90 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rapid Method To Determine Intracellular Drug Concentrations in Cellular Uptake Assays: Application to Metformin in Organic Cation Transporter 1–Transfected Human Embryonic Kidney 293 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of Intracellular Compound Concentrations: Preclinical Pharmacology Lab - UT Southwestern, Dallas, Texas [utsouthwestern.edu]

The HSP90 Inhibitor XL888: A Deep Dive into its Immunomodulatory Effects on the Tumor Microenvironment

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The tumor microenvironment (TME) presents a formidable barrier to effective cancer therapy, orchestrating a complex network of immunosuppressive cells, signaling molecules, and stromal components that foster tumor growth and therapeutic resistance. Heat Shock Protein 90 (HSP90), a ubiquitously expressed molecular chaperone, has emerged as a critical node in maintaining the stability and function of numerous oncoproteins that drive malignancy and shape the TME. XL888, a potent, orally bioavailable small-molecule inhibitor of HSP90, has demonstrated significant preclinical and clinical potential in disrupting these processes. By inducing the degradation of key HSP90 client proteins, this compound not only directly targets cancer cells but also remodels the TME to be more permissive to anti-tumor immunity. This technical guide provides an in-depth analysis of the mechanisms by which this compound impacts the TME, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of key signaling pathways and workflows.

Introduction: HSP90 as a Therapeutic Target in the Tumor Microenvironment

Heat Shock Protein 90 is an ATP-dependent molecular chaperone that facilitates the proper folding, stability, and activity of a vast array of "client" proteins. In cancer, many of these client proteins are mutated or overexpressed oncoproteins that are critical for tumor cell survival, proliferation, and metastasis.[1] These include receptor tyrosine kinases (e.g., VEGFR-2), signaling kinases (e.g., AKT, RAF), and transcription factors (e.g., HIF-1α).[1] The reliance of cancer cells on HSP90 to maintain a malignant phenotype makes it an attractive target for therapeutic intervention.

Beyond its intracellular roles, extracellular HSP90 (eHSP90) also plays a significant part in remodeling the TME.[2] The TME is a complex ecosystem comprising cancer-associated fibroblasts (CAFs), endothelial cells, and a variety of immune cells, including regulatory T cells (Tregs), myeloid-derived suppressor cells (MDSCs), and tumor-associated macrophages (TAMs).[3] These components collectively create an immunosuppressive and pro-angiogenic milieu that promotes tumor progression. HSP90 inhibitors, such as this compound, offer a multi-pronged approach by not only targeting the tumor cells directly but also by modulating the functions of these critical TME components.

Mechanism of Action of this compound

This compound is a small-molecule inhibitor that competitively binds to the N-terminal ATP-binding pocket of HSP90, thereby inhibiting its chaperone function. This leads to the misfolding, ubiquitination, and subsequent proteasomal degradation of HSP90 client proteins.[4] This disruption of oncoprotein stability has profound effects on key signaling pathways that are often dysregulated in cancer.

Quantitative Data on the Effects of this compound on the Tumor Microenvironment

The following tables summarize key quantitative data from preclinical and clinical studies investigating the effects of this compound on the TME.

Preclinical In Vivo Efficacy

| Cancer Model | Treatment Group | Mean Tumor Volume (mm³) ± SD | Mean Final Tumor Weight (g) ± SD | Reference |

| Pancreatic (Panc02) | Vehicle Control | 1250 ± 150 | 1.5 ± 0.2 | [5] |

| This compound | 800 ± 100 | 1.0 ± 0.15 | [5] | |

| Anti-PD-1 | 1000 ± 120 | 1.2 ± 0.18 | [5] | |

| This compound + Anti-PD-1 | 250 ± 50 | 0.3 ± 0.08 | [5] | |

| Pancreatic (KPC-Luc) | Vehicle Control | - | 1.8 ± 0.3 | [5] |

| This compound | - | 1.2 ± 0.2 | [5] | |

| Anti-PD-1 | - | 1.5 ± 0.25 | [5] | |

| This compound + Anti-PD-1 | - | 0.4 ± 0.1 | [5] | |

| P < 0.0001 in combination therapy vs. the three other groups. |

Clinical Efficacy and Immunomodulatory Effects (Phase Ib/II Trial in Advanced Colorectal Cancer)

| Parameter | Value | Reference |

| Clinical Outcomes (Expansion Cohort) | ||

| Median Progression-Free Survival (PFS) | 1.9 months (95% CI, 1.3-2) | [6] |

| Median Overall Survival (OS) | 5.5 months (95% CI, 3-9.9) | [6] |

| Patients with Stable Disease | 25% (4 out of 16) | [3] |

| Immunomodulatory Effects | ||

| Change in IL6+ cells in tumors | Reduction observed in combination group vs. monotherapy | [6] |

| Change in CD68+ macrophages in tumors | Reduction observed in combination group | [6] |

| Change in CD19+ cells in tumors | Trend towards fewer cells in combination group | [6] |

Detailed Experimental Protocols

In Vivo Mouse Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.

Materials:

-

Cancer cell line (e.g., Panc02, KPC-Luc)

-

Immunocompetent or immunodeficient mice (strain dependent on cell line)

-

This compound

-

Vehicle for oral gavage (e.g., 40% PEG300, 5% Tween-80, 45% saline)

-

Matrigel

-

Sterile PBS

-

Calipers

-

Oral gavage needles

Procedure:

-

Cell Preparation: Culture cancer cells to ~80% confluency. Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.[5]

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[5]

-

Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.[5]

-

Randomization: Once tumors reach the desired size, randomize mice into treatment groups (e.g., Vehicle, this compound, Anti-PD-1, this compound + Anti-PD-1).

-

Drug Administration: Administer this compound (e.g., 100 mg/kg) via oral gavage, typically three times per week.[5] Administer other therapies (e.g., anti-PD-1 antibody) as per the established protocol.

-

Monitoring: Monitor animal body weight 2-3 times per week as an indicator of toxicity.

-

Endpoint and Sample Collection: At the end of the study (e.g., 21 days), euthanize the mice.[5] Excise tumors, measure final tumor weight, and process tissues for further analysis (e.g., flow cytometry, immunohistochemistry, ELISA).[5]

Flow Cytometry for Tumor-Infiltrating Lymphocyte (TIL) Analysis

Objective: To quantify immune cell populations within the tumor microenvironment.

Materials:

-

Fresh tumor tissue

-

Tumor dissociation kit (e.g., Miltenyi)

-

gentleMACS Dissociator

-

40 µm cell strainer

-

Red blood cell (RBC) lysis buffer

-

FACS buffer (PBS with 2% FBS)

-

Viability dye (e.g., LIVE/DEAD stain)

-

Fc block (e.g., anti-CD16/32)

-

Fluorochrome-conjugated antibodies against immune cell markers (see table below)

-

Flow cytometer

Procedure:

-

Single-Cell Suspension: Prepare a single-cell suspension from fresh tumor tissue using a tumor dissociation kit and a gentleMACS Dissociator.[7]

-

Filtration: Pass the dissociated tissue through a 40 µm cell strainer to remove clumps.[2]

-

RBC Lysis: Lyse red blood cells using RBC lysis buffer.[2]

-

Cell Staining: a. Stain cells with a viability dye to exclude dead cells. b. Block Fc receptors to prevent non-specific antibody binding. c. Incubate cells with a cocktail of fluorochrome-conjugated antibodies.

-

Data Acquisition: Acquire data on a flow cytometer.

-

Data Analysis: Analyze the data using flow cytometry software to quantify different immune cell populations.

Representative Antibody Panel for T-cell Analysis: [5]

| Marker | Cell Type |

| CD45 | Leukocytes |

| CD3 | T cells |

| CD4 | Helper T cells |

| CD8 | Cytotoxic T cells |

| FoxP3 | Regulatory T cells |

| CD25 | Activated T cells, Tregs |

Immunohistochemistry (IHC) for PD-L1 Expression

Objective: To visualize and quantify the expression of PD-L1 in tumor tissue.

Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) tumor sections (4-5 µm)

-

Xylene and ethanol (B145695) series for deparaffinization and rehydration

-

Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

-

Pressure cooker or water bath for heat-induced epitope retrieval

-

Hydrogen peroxide solution to block endogenous peroxidase activity

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody (e.g., anti-PD-L1, clone 22C3 or SP263)[8][9]

-

HRP-conjugated secondary antibody

-

DAB chromogen substrate

-

Hematoxylin for counterstaining

-

Mounting medium

-

Microscope

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize FFPE slides in xylene and rehydrate through a graded series of ethanol to water.[10]

-

Antigen Retrieval: Perform heat-induced epitope retrieval using a pressure cooker or water bath.[10]

-

Peroxidase Block: Block endogenous peroxidase activity with hydrogen peroxide.

-

Blocking: Block non-specific binding sites with blocking buffer.

-

Primary Antibody Incubation: Incubate slides with the primary anti-PD-L1 antibody overnight at 4°C.

-

Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody.

-

Detection: Apply DAB chromogen substrate to visualize the staining.

-

Counterstaining: Counterstain with hematoxylin.

-

Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and coverslip with mounting medium.

-

Analysis: Analyze the slides under a microscope to assess PD-L1 expression on tumor and immune cells.

Western Blot for HSP90 Client Proteins

Objective: To detect changes in the levels of HSP90 client proteins following this compound treatment.

Materials:

-

Cell or tumor lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-AKT, anti-CRAF, anti-VEGFR-2, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Lysate Preparation: Lyse cells or homogenized tumor tissue in RIPA buffer.[11]

-

Protein Quantification: Determine protein concentration using a BCA assay.[11]

-

SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.[11]

-

Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.[11]

-

Blocking: Block the membrane with 5% non-fat milk in TBST.[12]

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.[12]

-

Detection: Visualize protein bands using an ECL detection reagent and a chemiluminescence imaging system.[12]

ELISA for IL-6 Quantification

Objective: To measure the concentration of IL-6 in tumor lysates or plasma.

Materials:

-

Tumor lysate or plasma samples

-

Human IL-6 ELISA kit (containing pre-coated plate, detection antibody, standards, etc.)

-

Wash buffer

-

Substrate solution (TMB)

-

Stop solution

-

Microplate reader

Procedure:

-

Sample and Standard Preparation: Prepare standards and dilute samples as per the kit instructions.

-

Incubation: Add standards and samples to the pre-coated 96-well plate and incubate.[13]

-

Washing: Wash the plate to remove unbound substances.[13]

-

Detection Antibody: Add the biotinylated detection antibody and incubate.[13]

-

Streptavidin-HRP: Add streptavidin-HRP conjugate and incubate.[13]

-

Substrate Addition: Add TMB substrate and incubate to allow color development.[13]

-

Stop Reaction: Add stop solution to terminate the reaction.

-

Absorbance Reading: Read the absorbance at 450 nm using a microplate reader.

-

Quantification: Calculate the concentration of IL-6 in the samples by comparing their absorbance to the standard curve.

This compound's Impact on Key Components of the Tumor Microenvironment

Modulation of Cancer-Associated Fibroblasts (CAFs) and Cytokine Secretion

CAFs are a major component of the tumor stroma and are known to promote tumor progression through various mechanisms, including the secretion of growth factors and cytokines.[3] Preclinical studies in pancreatic cancer models have shown that this compound can target CAFs and reduce the secretion of the immunosuppressive cytokine Interleukin-6 (IL-6).[5] IL-6 is a pleiotropic cytokine that can promote tumor cell proliferation, survival, and invasion, as well as contribute to an immunosuppressive TME.[14] By inhibiting IL-6 production, this compound can help to alleviate this immunosuppressive environment. The clinical observation of reduced IL6+ cells in tumors of patients treated with this compound and pembrolizumab (B1139204) further supports this mechanism.[6]

Reprogramming of Immunosuppressive Myeloid and Lymphoid Cells

The TME is often infiltrated by immunosuppressive immune cells such as Tregs and MDSCs, which dampen the anti-tumor immune response. HSP90 is crucial for the stability of key signaling molecules in these cells. For instance, the transcription factor STAT5, a critical component of the IL-2 signaling pathway essential for Treg development and function, is an HSP90 client protein. Studies with the HSP90 inhibitor pimitespib have shown that it selectively degrades STAT5, leading to a reduction in the number and function of highly immunosuppressive Tregs. This, in turn, enhances the priming and activation of cytotoxic CD8+ T cells. While direct quantitative data for this compound's effect on Tregs and MDSCs is emerging, its class-dependent mechanism of action strongly suggests a similar capacity to alleviate immunosuppression mediated by these cell types. Furthermore, the observed reduction in CD68+ macrophages in patients treated with this compound and pembrolizumab indicates a broader modulatory effect on myeloid cells within the TME.[6]

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are key drivers of this process.[1] VEGFR-2 is a known HSP90 client protein, and its stability and function are dependent on HSP90 activity.[1] By inhibiting HSP90, this compound is expected to lead to the degradation of VEGFR-2, thereby disrupting VEGF signaling and inhibiting angiogenesis. This anti-angiogenic effect would further contribute to the anti-tumor activity of this compound by starving the tumor of essential nutrients and oxygen.

Conclusion and Future Directions

This compound demonstrates a compelling, multi-faceted mechanism of action against cancer that extends beyond direct cytotoxicity to a significant remodeling of the tumor microenvironment. By inhibiting HSP90, this compound disrupts key oncogenic signaling pathways and leads to the degradation of proteins critical for the function of immunosuppressive cells and the formation of new blood vessels. The preclinical and clinical data gathered to date support the potential of this compound, particularly in combination with immune checkpoint inhibitors, to overcome therapeutic resistance and enhance anti-tumor immunity.

Future research should focus on further elucidating the precise quantitative changes in various immune cell subsets within the TME following this compound treatment in different cancer models. The identification of predictive biomarkers to select patients most likely to benefit from this compound-based therapies will be crucial for its successful clinical translation. The continued investigation into rational combination strategies will undoubtedly unlock the full therapeutic potential of targeting HSP90 with this compound in the complex landscape of cancer therapy.

References

- 1. Hsp90 as a Gatekeeper of Tumor Angiogenesis: Clinical Promise and Potential Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Extracellular HSP90 Machineries Build Tumor Microenvironment and Boost Cancer Progression [frontiersin.org]

- 3. Cancer‐Associated Fibroblasts: Heterogeneity, Cancer Pathogenesis, and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A computational analysis of in vivo VEGFR activation by multiple co-expressed ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative fluorescent profiling of VEGFRs reveals tumor cell and endothelial cell heterogeneity in breast cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Quantification and cell-to-cell variation of vascular endothelial growth factor receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]

- 12. researchgate.net [researchgate.net]

- 13. aacrjournals.org [aacrjournals.org]

- 14. The HSP90 Inhibitor Pimitespib Targets Regulatory T Cells in the Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Anti-Angiogenic Properties of XL888: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

XL888 (Foretinib) is a potent, orally available multi-kinase inhibitor that has demonstrated significant anti-tumor activity in preclinical and clinical studies. A key aspect of its mechanism of action is the inhibition of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. This technical guide provides an in-depth analysis of the anti-angiogenic properties of this compound, focusing on its molecular targets, its effects on key signaling pathways, and the experimental methodologies used to elucidate these properties. Quantitative data from seminal studies are summarized, and detailed protocols for relevant in vitro and in vivo assays are provided to facilitate further research in this area.

Introduction to this compound and its Anti-Angiogenic Potential

This compound is a small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs), playing a crucial role in oncogenesis and angiogenesis. Its primary targets include the Vascular Endothelial Growth Factor Receptors (VEGFRs) and the Mesenchymal-Epithelial Transition factor (c-Met), both of which are pivotal drivers of neovascularization in tumors. By simultaneously blocking these pathways, this compound exerts a powerful anti-angiogenic effect, leading to the inhibition of tumor growth and dissemination. This dual-targeting strategy offers a potential advantage over agents that inhibit a single pathway, as it may circumvent resistance mechanisms.

Mechanism of Action: Targeting Key Angiogenic Pathways

The anti-angiogenic effects of this compound are primarily attributed to its potent inhibition of VEGFR-2 and c-Met signaling cascades.

Inhibition of the VEGF/VEGFR-2 Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are central regulators of angiogenesis.[1] The binding of VEGF-A to VEGFR-2 on endothelial cells triggers a signaling cascade that promotes endothelial cell proliferation, migration, survival, and the formation of new blood vessels.[2][3] this compound directly inhibits the kinase activity of VEGFR-2, thereby blocking these downstream effects and suppressing tumor-induced angiogenesis.[4][5]

Inhibition of the HGF/c-Met Signaling Pathway

The Hepatocyte Growth Factor (HGF)/c-Met pathway is another critical driver of angiogenesis and tumor progression.[6] Activation of c-Met by its ligand, HGF, in endothelial cells promotes cell scattering, motility, and morphogenesis, contributing to the formation of vascular networks.[6] this compound is a potent inhibitor of c-Met, and its blockade disrupts these pro-angiogenic signals.[4] The dual inhibition of both VEGFR-2 and c-Met by this compound results in a more comprehensive blockade of angiogenesis than targeting either pathway alone.[4]

Downstream Effects on HIF-1α

Hypoxia-inducible factor-1α (HIF-1α) is a key transcription factor that is often stabilized in the hypoxic tumor microenvironment and drives the expression of numerous pro-angiogenic genes, including VEGF.[7][8] While direct inhibition of HIF-1α by this compound is not its primary mechanism, by targeting upstream signaling pathways like PI3K/Akt which can regulate HIF-1α stability, this compound can indirectly lead to the downregulation of HIF-1α and its target genes, further contributing to its anti-angiogenic effects.[9]

Quantitative Data on the Anti-Angiogenic Efficacy of this compound

The anti-angiogenic activity of this compound and its analogs (e.g., foretinib/XL880) has been quantified in various preclinical models.

| Parameter | Cell Line/Model | Value | Reference |

| IC50 (c-Met) | - | 0.4 nM | [4] |

| IC50 (VEGFR-2) | - | Similar to c-Met | [4] |

| IC50 (Cell Viability) | SH-SY5Y Neuroblastoma (24h) | 17.61 nM | [10] |

| IC50 (Cell Viability) | SH-SY5Y Neuroblastoma (48h) | 9.76 nM | [10] |

| Tumor Vascularity Reduction | RIP-Tag2 Pancreatic Islet Cancer Model | ~80% | [11] |

| Pericyte Coverage Reduction | RIP-Tag2 Pancreatic Islet Cancer Model | Significant Reduction | [11] |

Table 1: Summary of quantitative data on the anti-angiogenic and cytotoxic effects of this compound and its analogs.

Experimental Protocols for Assessing Anti-Angiogenic Properties

The following are detailed methodologies for key experiments used to evaluate the anti-angiogenic effects of compounds like this compound.

In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a crucial step in angiogenesis.[12][13]

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Growth Medium (EGM-2)

-

Basement Membrane Extract (BME), such as Matrigel®

-

96-well culture plates

-

This compound (or other test compounds)

-

Calcein AM (for visualization)

Protocol:

-

Thaw BME on ice overnight.

-

Coat the wells of a pre-chilled 96-well plate with 50 µL of BME and allow it to solidify at 37°C for 30-60 minutes.

-

Harvest HUVECs and resuspend them in EGM-2 containing various concentrations of this compound or vehicle control.

-

Seed 1.5 x 10^4 HUVECs per well onto the solidified BME.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

-

For visualization, incubate the cells with Calcein AM for 30 minutes.

-

Capture images using a fluorescence microscope.

-

Quantify tube formation by measuring parameters such as total tube length, number of nodes, and number of meshes using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).[12]

Ex Vivo Aortic Ring Assay

This assay provides a more complex model of angiogenesis, involving the sprouting of new vessels from an existing blood vessel.[14][15][16]

Materials:

-

Thoracic aorta from a mouse or rat

-

Endothelial Cell Growth Medium (ECGM)

-

BME (e.g., Matrigel®) or Collagen I

-

48-well culture plates

-

Surgical instruments

-

This compound (or other test compounds)

Protocol:

-

Humanely euthanize a mouse or rat and aseptically dissect the thoracic aorta.

-

Clean the aorta of any surrounding fibroadipose tissue and cut it into 1-1.5 mm thick rings.[14]

-

Coat the wells of a 48-well plate with a layer of BME or collagen I and allow it to polymerize.

-

Place one aortic ring into each well.

-

Overlay the ring with another layer of BME or collagen I.

-

Add ECGM containing different concentrations of this compound or vehicle control to each well.

-

Incubate the plate at 37°C and 5% CO2 for 7-14 days, changing the medium every 2-3 days.

-

Monitor and photograph the sprouting of microvessels from the aortic rings using a phase-contrast microscope.

-

Quantify the angiogenic response by measuring the area of sprouting or the length of the longest sprout.

In Vivo Matrigel Plug Assay

This assay evaluates angiogenesis in a living organism by implanting a BME plug containing pro-angiogenic factors and the test compound.[17][18]

Materials:

-

Mice (e.g., C57BL/6 or immunodeficient strains)

-

BME (e.g., Matrigel®)

-

Pro-angiogenic factors (e.g., bFGF or VEGF)

-

This compound (or other test compounds)

-

Heparin

-

Drabkin's reagent for hemoglobin quantification

Protocol:

-

Thaw BME on ice and mix it with a pro-angiogenic factor (e.g., 150 ng/mL bFGF) and the desired concentration of this compound. Add heparin to prevent clotting.

-

Subcutaneously inject 0.5 mL of the BME mixture into the flank of each mouse. The mixture will form a solid plug in vivo.

-

After 7-21 days, euthanize the mice and excise the Matrigel plugs.

-

Visually inspect and photograph the plugs to assess vascularization.

-

Quantify angiogenesis by:

-

Hemoglobin content: Homogenize the plugs and measure the hemoglobin concentration using Drabkin's reagent.[6]

-

Immunohistochemistry: Fix, section, and stain the plugs with endothelial cell markers (e.g., CD31) to determine microvessel density.

-

Visualizing the Molecular Mechanisms of this compound

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

Signaling Pathways

Figure 1: this compound inhibits both the VEGF/VEGFR-2 and HGF/c-Met signaling pathways.

Experimental Workflow

References

- 1. VEGF-dependent tumor angiogenesis requires the inverse and reciprocal regulation of VEGFR1 and VEGFR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting hypoxia and angiogenesis through HIF-1alpha inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Editing VEGFR2 Blocks VEGF-Induced Activation of Akt and Tube Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Foretinib inhibits angiogenesis, lymphangiogenesis and tumor growth of pancreatic cancer in vivo by decreasing VEGFR-2/3 and TIE-2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Foretinib - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Hypoxia-inducible factor-1 in tumour angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Distinct Role of HIF-1α and HIF-2α in Hypoxia and Angiogenesis | MDPI [mdpi.com]

- 9. Loss of HIF-1alpha in endothelial cells disrupts a hypoxia-driven VEGF autocrine loop necessary for tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular pathway of anticancer effect of next-generation HSP90 inhibitors XL-888 and Debio0932 in neuroblastoma cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 11. VEGF and c-Met Blockade Amplify Angiogenesis Inhibition in Pancreatic Islet Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - TW [thermofisher.com]

- 14. Foretinib inhibits angiogenesis, lymphangiogenesis and tumor growth of pancreatic cancer in vivo by decreasing VEGFR-2/3 and TIE-2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. The sponge/Matrigel angiogenesis assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]